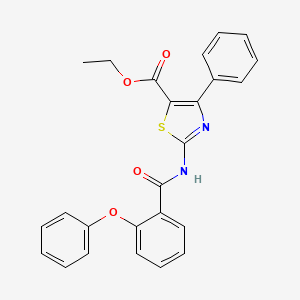
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide is a chemical compound with a complex structure that includes bromine, hydroxy, phenylpropyl, and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the bromine, hydroxy, phenylpropyl, and methoxy groups. Common synthetic routes may include:
Bromination: Introduction of the bromine atom to the benzamide core using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Hydroxy and Phenylpropyl Group Addition: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxy and phenylpropyl groups.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the bromine atom could yield a variety of substituted benzamides.
Scientific Research Applications
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide: A similar compound with a sulfonamide group instead of a methoxy group.
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide: Lacks the methoxy group present in the target compound.
Uniqueness
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-22-13-7-8-15(18)14(11-13)17(21)19-10-9-16(20)12-5-3-2-4-6-12/h2-8,11,16,20H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMAHLFDGYQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2712879.png)
![Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2712882.png)
![N-[(2,6-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2712883.png)

![N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide](/img/structure/B2712885.png)
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B2712889.png)
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2712890.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2712894.png)
